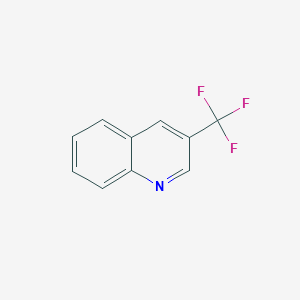

3-(Trifluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNURDPNECHIYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476008 | |

| Record name | 3-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25199-76-2 | |

| Record name | 3-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Trifluoromethyl Quinoline

Established Synthetic Routes to Trifluoromethylated Quinolines

The construction of the trifluoromethylated quinoline (B57606) scaffold can be achieved through various synthetic strategies. These methods generally involve either the formation of the quinoline ring from precursors already containing the trifluoromethyl group or the introduction of the CF3 group onto a pre-existing quinoline core. The following sections detail the principal routes documented in chemical literature.

Cyclization reactions represent a cornerstone in the synthesis of heterocyclic systems, including quinolines. These methods involve the formation of the pyridine (B92270) ring of the quinoline system through intramolecular bond formation.

One prominent approach is the acid-catalyzed intramolecular cyclization of trifluoromethyl-substituted enamino ketones. For instance, 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolines have been synthesized by treating trifluoromethyl-substituted enamino ketones with concentrated sulfuric acid at elevated temperatures (120 °C). beilstein-journals.org This reaction proceeds via an electrophilic aromatic substitution mechanism, where the enamine acts as the nucleophile to close the ring.

Another strategy involves the oxidative cyclization of trifluoromethyl-containing aniline (B41778) derivatives. The synthesis of 2-aryl-3-trifluoromethylquinolines has been accomplished by treating (E)-2-(3,3,3-trifluoroprop-1-enyl)aniline with an aryl aldehyde at 200 °C in the presence of a copper triflate catalyst. This reaction proceeds through the in-situ formation of an imine, which then undergoes an oxidative cyclization to yield the final quinoline product.

A different cyclization pathway utilizes phosphonium (B103445) salts. Trifluoromethyl derivatives of quinoline have been synthesized from phenethylphosphonium salts bearing a trifluoroacetamide (B147638) group. In the presence of a suitable base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), these precursors undergo a cyclization process, believed to occur via a mechanism similar to an Appel-type reaction for imidate formation, to yield the quinoline skeleton.

| Starting Material | Reagents/Conditions | Product Type |

| Trifluoromethyl-substituted enamino ketone | H₂SO₄, 120 °C | 4-(Trifluoromethyl)quinoline (B1586426) derivative beilstein-journals.org |

| (E)-2-(3,3,3-trifluoroprop-1-enyl)aniline, Aryl aldehyde | [Cu(OTf)]₂·C₆H₆, 200 °C | 2-Aryl-3-trifluoromethylquinoline |

| Phenethylphosphonium salt with trifluoroacetamide group | DBU | Trifluoromethyl-quinoline derivative |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic and heteroaromatic rings. In quinoline chemistry, halogen atoms at the C2 and C4 positions are particularly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen.

The direct synthesis of 3-(Trifluoromethyl)quinoline via nucleophilic substitution of a halogen at the C-3 position is challenging and less common. The C-3 position is less activated towards nucleophilic attack compared to the C2 and C4 positions. A successful SNAr reaction at C-3 would typically require a highly activated substrate, potent nucleophiles, and specific reaction conditions.

The reaction would theoretically involve the displacement of a good leaving group, such as a halide (Cl, Br, I), from the 3-position of the quinoline ring by a trifluoromethyl nucleophile. Common sources for the trifluoromethyl anion (CF₃⁻) or its synthetic equivalents include (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, the Ruppert-Prakash reagent) activated by a fluoride (B91410) source, or trifluoromethylcopper(I) reagents. wikipedia.org However, the literature provides limited examples of this specific transformation to yield this compound, in contrast to the numerous examples of substitutions at the C2 and C4 positions. researchgate.netmdpi.comnih.gov

| General Substrate | General Nucleophile Source | General Product | Notes |

| 3-Haloquinoline | CF₃⁻ source (e.g., TMSCF₃/F⁻) | This compound | This route is theoretically possible but not well-documented for the C-3 position due to lower reactivity compared to C2/C4. researchgate.net |

| Polyfluoroarene | N- or O-nucleophile | Substituted fluoroarene | Demonstrates the principle of SNAr on fluorinated rings. mdpi.comnih.govbeilstein-journals.org |

The term "direct fluorination" in this context refers to direct C-H trifluoromethylation, a process that installs a CF3 group directly onto the quinoline core, replacing a hydrogen atom. This modern approach avoids the need for pre-functionalized substrates. These reactions often proceed through a radical mechanism.

Direct C-H trifluoromethylation of quinoline is challenging due to issues of regioselectivity. The quinoline ring has multiple C-H bonds with different electronic and steric environments. Radical trifluoromethylation reactions, often initiated by photoredox catalysis or other radical initiators, can generate the trifluoromethyl radical (•CF₃), which then attacks the heteroaromatic ring. rsc.orgnih.govbeilstein-journals.org

Research has shown that achieving direct trifluoromethylation at the C-3 position is particularly difficult. vjst.vn The innate reactivity of the quinoline ring often directs substitution to other positions, such as C2, C4, or positions on the benzo ring. While methods for direct C-2 and C-4 difluoromethylation have been developed, direct C-3 functionalization remains an "elusive objective," suggesting that direct C-3 trifluoromethylation is an even greater synthetic challenge. vjst.vn

Classic named reactions provide reliable routes to the quinoline core through the condensation of anilines with β-dicarbonyl compounds. The Conrad-Limpach and Knorr syntheses are two such methods that can be adapted to produce trifluoromethylated quinolines by using ethyl 4,4,4-trifluoroacetoacetate as the β-ketoester.

Conrad-Limpach Synthesis : This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com The reaction is typically biphasic. At lower temperatures (kinetic control), the aniline attacks the ester carbonyl, which after cyclization leads to a 2-hydroxyquinoline (B72897) (a 2-quinolone). At higher temperatures (thermodynamic control), the initial attack occurs at the ketone carbonyl. Subsequent acid-catalyzed cyclization and dehydration yield a 4-hydroxyquinoline (B1666331) (a 4-quinolone). wikipedia.orgnih.gov When using aniline and ethyl 4,4,4-trifluoroacetoacetate, this pathway is expected to produce 4-hydroxy-2-(trifluoromethyl)quinoline.

Knorr Quinoline Synthesis : In this method, a β-ketoanilide is first formed from an aniline and a β-ketoester, which is then cyclized under strong acidic conditions (e.g., sulfuric acid). wikipedia.orgsynarchive.com The Knorr synthesis characteristically yields a 2-hydroxyquinoline. chempedia.info The reaction of an aniline with ethyl 4,4,4-trifluoroacetoacetate under Knorr conditions would therefore be expected to produce 2-hydroxy-4-(trifluoromethyl)quinoline. iipseries.org

| Named Reaction | Reactants | Key Intermediate | Product Type |

| Conrad-Limpach | Aniline, Ethyl 4,4,4-trifluoroacetoacetate | Schiff Base | 4-Hydroxy-2-(trifluoromethyl)quinoline wikipedia.org |

| Knorr Synthesis | Aniline, Ethyl 4,4,4-trifluoroacetoacetate | β-Ketoanilide | 2-Hydroxy-4-(trifluoromethyl)quinoline wikipedia.orgiipseries.org |

Enaminones (or enamino ketones) are versatile intermediates in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. Trifluoromethylated enaminones serve as valuable precursors for building the corresponding quinoline derivatives.

A key strategy involves the intramolecular cyclization of trifluoromethyl-substituted enaminones. For example, reacting a substituted aniline with a trifluoromethylated β-diketone or its equivalent generates an enaminone in situ. This intermediate can then be cyclized under acidic conditions, such as with concentrated sulfuric acid, to afford a 4-(trifluoromethyl)quinoline derivative. beilstein-journals.org This approach is mechanistically related to the Combes quinoline synthesis.

Alternatively, α-CF₃-enamines can be reacted with 2-nitrobenzaldehydes to form ortho-nitro-substituted α,β-diaryl-CF₃-enones. A subsequent reduction of the nitro group, for example with an Fe-AcOH system, triggers an intramolecular cyclization to furnish 2-CF₃-3-arylquinolines in high yields. rsc.org Furthermore, ruthenium-catalyzed reactions between enaminones and anthranils have been developed to produce 3-substituted quinolines. rsc.org

Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including quinolines, primarily due to the ability of gold catalysts to activate alkynes and allenes towards nucleophilic attack. rsc.org

However, the specific reaction of gold-catalyzed cyclization of N-propargylanilines to form this compound is not a well-established route. Studies on the gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines have shown that these substrates preferentially undergo a cascade reaction involving indole (B1671886) formation and rearrangement of the propargyl group to yield fused three-dimensional indolines, rather than quinolines. nih.govnih.govacs.org

While other gold-catalyzed pathways to quinolines exist, such as the annulation of anilines with alkynes or the cyclization of other functionalized precursors, the use of N-propargylanilines as direct precursors for the quinoline core is not the typical outcome. rsc.org For instance, gold-catalyzed cyclization of trifluoromethylated propargylamines has been reported, but this method leads to the formation of 2-(trifluoromethyl)quinolines. rsc.org

Oxidative Annulation Strategies

Oxidative annulation represents a powerful and atom-economical approach for constructing heterocyclic rings. These methods often involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single operation, frequently through the activation of otherwise inert C-H bonds.

Rhodium catalysts are highly effective for the functionalization of quinolines through C-H bond activation, enabling the formation of new C-C, C-N, and C-halogen bonds. acs.org Research into the direct C-H bond activation of the this compound molecule itself has been conducted using a specific square-planar rhodium(I) complex, RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}. acs.orgnih.gov

This study revealed that the presence of the electron-withdrawing trifluoromethyl group at the 3-position influences the regioselectivity of the C-H activation. acs.orgnih.gov The activation preferentially occurs on the heteroring over the carbocyclic ring. acs.org Specifically, for this compound, the rhodium complex promotes the direct activation of C-H bonds at the C-6 and C-7 positions of the quinoline core, leading to the formation of 6-quinolinyl and 7-quinolinyl rhodium complexes. acs.orgnih.gov While this demonstrates the feasibility of functionalizing the pre-formed this compound skeleton, other rhodium-catalyzed methods focus on constructing the quinoline ring itself. For instance, rhodium-catalyzed redox-neutral [3+3] annulation between anilines and CF₃-ynones has been developed for the synthesis of 2-(trifluoromethyl)quinolines. rsc.org

Table 1: Rhodium-Promoted C-H Bond Activation of this compound

| Catalyst | Substrate | Activated Positions | Key Finding |

|---|

Ruthenium catalysts offer an alternative pathway for the synthesis of substituted quinolines. One established method involves the ruthenium-catalyzed aza-Michael addition and subsequent intramolecular annulation of enaminones with anthranils. rsc.org This approach provides an efficient route to 3-arylformyl substituted quinoline derivatives under simple reaction conditions. rsc.org Another strategy utilizes the transfer of C3 fragments from amines, such as tris(3-hydroxypropyl)amine, to the nitrogen atom of anilines, catalyzed by ruthenium complexes like RuCl₃·nH₂O/PPh₃. lookchemmall.com These methods showcase the versatility of ruthenium in constructing the quinoline framework from diverse starting materials, although specific application to the direct synthesis of this compound is not detailed in the provided research.

Table 2: General Features of Ruthenium-Catalyzed Quinoline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Ruthenium Catalyst | Enaminones, Anthranils | 3-Arylformyl Quinolines | rsc.org |

In the pursuit of more sustainable and cost-effective synthetic methods, earth-abundant first-row transition metals like cobalt have gained significant attention. sci-hub.st Cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct and highly efficient route to a broad range of quinoline derivatives. sci-hub.storganic-chemistry.org This reaction is noted for its high regioselectivity and excellent functional group tolerance. sci-hub.storganic-chemistry.org A key feature of this methodology is the use of dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as a C1 building block that is incorporated into the quinoline ring. sci-hub.storganic-chemistry.org The proposed mechanism involves ortho-metalation of the aniline, regioselective insertion of the alkyne, and subsequent coupling with activated DMSO to form the quinoline product. sci-hub.st

Table 3: Characteristics of Cobalt(III)-Catalyzed Quinoline Synthesis

| Catalyst System | Reactants | Special Feature | Product Scope |

|---|

Copper catalysts are widely used in organic synthesis due to their low cost and versatile reactivity. Several copper-catalyzed methods for quinoline synthesis have been developed. One such approach is a domino reaction involving enaminones and 2-bromo- or 2-iodobenzaldehydes, which proceeds through an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination to yield various quinoline derivatives. rsc.org Another strategy involves the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines under redox-neutral conditions to access 4-trifluoromethyl quinolines. nih.gov These examples highlight copper's utility in mediating the cascade reactions necessary to construct the quinoline core, accommodating various functional groups and substitution patterns.

Table 4: Overview of Copper-Catalyzed Quinoline Syntheses

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper Catalyst | Enaminones, 2-Halobenzaldehydes | Substituted Quinolines | rsc.org |

Silver catalysis provides another avenue for the construction of substituted quinolines, often through cascade reactions. A silver-catalyzed process has been developed for the synthesis of 4-trifluoromethyl substituted quinolines in water via a cascade involving alkyne-ketone-amino coupling, addition, and condensation. rsc.org More broadly, silver catalysts can mediate the formation of polysubstituted quinolines from simple starting materials like arylamines, aldehydes, and ketones. researchgate.net These methods are valued for their ability to build complex molecular architectures in an atom-economical fashion from readily available precursors. researchgate.net For instance, an efficient synthesis of quinolin-2-ones is achieved through a silver-catalyzed double decarboxylative addition-cyclization-elimination cascade sequence involving oxamic and acrylic acids. rsc.org

Table 5: Examples of Silver-Catalyzed Quinoline Synthesis

| Catalyst | Reaction Type | Reactants | Product Type |

|---|---|---|---|

| Silver Catalyst | Cascade Coupling/Addition/Condensation | Alkynes, Ketones, Amines | 4-Trifluoromethyl Quinolines rsc.org |

| Silver Catalyst | C-C Bond Formation | Arylamines, Aldehydes, Ketones | Polysubstituted Quinolines researchgate.net |

Metal-free synthetic routes offer advantages in terms of cost and environmental impact. Molecular iodine, acting as a mild Lewis acid, can mediate the intramolecular electrophilic aromatic cyclization of primary allylamines to form quinolines under mild conditions. organic-chemistry.org This method provides an environmentally benign alternative to metal-catalyzed processes. organic-chemistry.org Another relevant transformation involves a photo-induced radical cyclization of benzene-tethered 1,7-enynes with a Togni reagent in the presence of sodium iodide. rsc.org This reaction, conducted under ultraviolet irradiation without any metal or photo-redox catalyst, generates trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones. rsc.org The process proceeds through a trifluoromethyl radical-triggered cascade, forming multiple bonds in a single step. rsc.org

Table 6: Iodine-Involved Syntheses of Quinoline Scaffolds

| Reagent(s) | Reaction Type | Reactants | Product Type |

|---|---|---|---|

| Molecular Iodine, K₂CO₃ | Intramolecular Electrophilic Cyclization | Primary Allylamines | Substituted Quinolines organic-chemistry.org |

Nickel-Catalyzed Insertion of Alkynes into C-S Bonds

The reaction is typically catalyzed by a nickel(0) complex, such as Ni(cod)₂, in the presence of a ligand. d-nb.info A variety of terminal alkynes can be utilized in this reaction, demonstrating good functional group tolerance. acs.org

The initial step of this nickel-catalyzed process is the insertion of an alkyne into the C–S bond of the 2-(trifluoromethyl)-1,3-benzothiazole. This reaction proceeds through the formation of a seven-membered benzothiazepine (B8601423) intermediate. researchgate.netd-nb.info Mechanistic studies, including X-ray single-crystal structure analysis and in situ X-ray absorption fine-structure spectroscopy, have confirmed the structure of a thianickelacycle intermediate that is formed through the oxidative addition of the C–S bond in the benzothiazole (B30560) to the nickel(0) catalyst. researchgate.netd-nb.info

The reaction conditions for the formation of the benzothiazepine typically involve reacting the benzothiazole and the alkyne with a catalytic amount of a nickel(0) source and a suitable ligand in a solvent like hexane (B92381) at room temperature. d-nb.info

Following the formation of the benzothiazepine intermediate, a subsequent thermal desulfidation step leads to the formation of the desired 2-(trifluoromethyl)quinoline (B1226531). researchgate.netd-nb.info This elimination of the sulfur atom is a facile thermal process. d-nb.info For instance, heating the isolated benzothiazepine intermediate at 100 °C can result in a nearly quantitative yield of the corresponding 2-(trifluoromethyl)quinoline. d-nb.info

This two-step, one-pot process provides a direct and efficient method for the synthesis of various 2-(trifluoromethyl)quinolines. The reaction has been shown to be applicable on a gram scale. researchgate.net

Metal-Free Synthesis using Polyfluoroalkanoic Acids

An alternative, metal-free approach for the synthesis of 2-fluoroalkylated quinolines has been developed utilizing polyfluoroalkanoic acids. researchgate.netorganic-chemistry.org This method employs a [5 + 1] cyclization reaction between 2-vinylanilines and polyfluoroalkanoic acids, which serve as both the C1 synthon and the source of the fluoroalkyl group. organic-chemistry.org This catalyst- and additive-free reaction provides a concise route to a diverse range of 2-fluoroalkylated quinolines, including those with trifluoromethyl, C₂F₅, C₃F₇, CF₂H, CF₂Cl, and CF₂Br groups, in good yields and with excellent functional group tolerance. researchgate.net The use of readily available and low-cost polyfluoroalkanoic acids makes this a particularly attractive synthetic strategy. researchgate.netacs.org

Advanced Reaction Mechanisms

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral molecules. dicp.ac.cnliv.ac.uk In the context of 3-(trifluoromethyl)quinolines, ATH provides a direct and facile route to chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline (B108954) derivatives containing a stereogenic trifluoromethyl group. dicp.ac.cnthieme-connect.com This transformation is significant as the introduction of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of molecules. dicp.ac.cn

Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for asymmetric transfer hydrogenation reactions. dicp.ac.cnresearchgate.net These Brønsted acids can catalyze the ATH of 3-(trifluoromethyl)quinolines with high enantioselectivity, achieving up to 98% ee. dicp.ac.cnthieme-connect.com The reaction typically utilizes a Hantzsch ester as the hydrogen source. dicp.ac.cn

The catalytic system has been successfully applied to the transfer hydrogenation of 3-(trifluoromethyl)quinolines to produce chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinolines. researchgate.net The cis-isomers of the products are generally formed with high selectivity. thieme-connect.com This methodology provides an efficient and straightforward approach to chiral heterocycles containing a stereogenic trifluoromethyl group. dicp.ac.cn

Table 1: Asymmetric Transfer Hydrogenation of 2-Phenyl-3-(trifluoromethyl)quinoline

| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R)-CPA-1 | Toluene | 48 | 95 | 96 |

| (R)-CPA-2 | CH₂Cl₂ | 72 | 88 | 92 |

Data is illustrative and based on typical results reported in the literature for similar reactions.

C-H Functionalization

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient strategy for modifying complex organic molecules. For the quinoline ring system, this approach allows for late-stage modification without the need for pre-functionalized starting materials.

Rhodium catalysts have proven to be particularly effective for the C-H functionalization of quinolines. acs.org The C-H bond activation of this compound has been systematically studied using a square-planar rhodium(I) complex, RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}. acs.orgnih.gov This research revealed that the presence of the electron-withdrawing trifluoromethyl group at the 3-position influences the regioselectivity of the C-H activation. acs.orgnih.gov

The reaction leads to the activation of C-H bonds at multiple positions on the quinoline ring, including the heteroring and the carbocyclic ring. Specifically, the rhodium complex promotes C-H activation at the C-2, C-6, and C-7 positions. nih.gov The introduction of the CF₃ group at the C-3 position enables the direct activation of the otherwise elusive C-6 and C-7 positions of the carbocycle, although the selectivity is reduced compared to activation at the heteroring. acs.orgnih.gov The formation of the corresponding 2-quinolinyl, 6-quinolinyl, and 7-quinolinyl rhodium complexes has been confirmed through spectroscopic analysis and X-ray crystallography. acs.orgnih.gov

Table 2: Rhodium-Catalyzed C-H Activation Sites in this compound

| Catalyst | Activated Position | Product | Reference |

|---|---|---|---|

| RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | C-2 | 2-Quinolinyl rhodium complex | acs.orgnih.gov |

| RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | C-6 | 6-Quinolinyl rhodium complex | acs.orgnih.gov |

| RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | C-7 | 7-Quinolinyl rhodium complex | acs.orgnih.gov |

An alternative strategy for introducing a trifluoromethyl group at the C-3 position involves the nucleophilic activation of the quinoline ring, followed by reaction with an electrophilic trifluoromethylating agent. This method achieves C3-selective C(sp²)-H trifluoromethylation. acs.orgchemrxiv.org

The reaction proceeds through the hydrosilylation of the quinoline derivative, which generates a reactive N-silyl enamine intermediate. acs.orgchemrxiv.org This enamine possesses increased nucleophilicity at the C-3 position, enabling it to react with an electrophilic trifluoromethyl source. This process affords the this compound product with high regioselectivity. chemrxiv.org The reaction is applicable not only for trifluoromethylation but also for the introduction of other perfluoroalkyl groups at the C-3 position. chemrxiv.org Mechanistic studies have confirmed the pathway proceeds via the formation of the N-silyl enamine and subsequent trifluoromethylated enamine intermediates. acs.orgchemrxiv.org

Palladium-Catalyzed Cascade Reactions

Palladium-catalyzed cascade reactions are powerful tools for the rapid assembly of complex molecular architectures from simple precursors. rsc.orgrsc.org These reactions involve a sequence of transformations in a single pot, enhancing synthetic efficiency and minimizing waste.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is widely used for the functionalization of heterocyclic compounds, including trifluoromethyl-substituted quinolines. researchgate.netnih.gov

For example, various brominated 2-(trifluoromethyl)quinolines can serve as substrates in palladium-catalyzed Sonogashira reactions to produce a range of alkynylated products in good to excellent yields. nih.gov A tandem Sonogashira-alkyne carbocyclization process has also been developed to prepare 3,4-disubstituted 2-(trifluoromethyl)quinolines from β-trifluoromethyl β-enaminoketones. rsc.org This method demonstrates the utility of Sonogashira coupling as part of a cascade sequence to build the functionalized quinoline core. rsc.org The mild reaction conditions allow for broad functional group tolerance, making it a versatile tool in the synthesis of complex molecules. wikipedia.org

The Wacker process, particularly the Tsuji-Wacker oxidation, traditionally refers to the palladium-catalyzed oxidation of a terminal olefin to a methyl ketone. google.com This principle can be extended to intramolecular cyclization reactions, known as Wacker-type oxypalladation, to form heterocyclic rings. In this process, an intramolecular nucleophile attacks a palladium-coordinated alkene.

Mechanistic studies of Pd(OAc)₂/pyridine-catalyzed intramolecular aerobic oxidative amination of alkenes provide insight into this transformation. nih.gov The key C-N bond-forming step involves the intramolecular nucleophilic attack of an amidate ligand on the coordinated alkene. nih.gov This type of cascade, initiated by the coupling of an aryl halide with an olefin (a Heck reaction), can be used for olefin difunctionalization. ucla.edu Applying this logic, a suitably substituted aniline derivative with a pendant alkene could undergo a palladium-catalyzed cascade involving oxidative cyclization to form a tetrahydroquinoline ring system. The reaction pathway involves the formation of a Pd(II)-amidate-alkene chelate, followed by alkene insertion into the Pd-N bond and subsequent steps to yield the cyclized product and regenerate the active catalyst. nih.gov

In Situ Trifluoromethylation Mechanisms

The synthesis of trifluoromethyl-substituted quinolines can be achieved through strategies that utilize trifluoroacetic acid derivatives as the source of the trifluoromethyl group. One proposed mechanism for the formation of the quinoline ring system involves a process analogous to an Appel-type reaction. clockss.org This pathway is initiated by the addition of a strong organic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to a phosphonium-trifluoroacetamide precursor. clockss.org The base facilitates a cyclization reaction, and subsequent oxidation, which can occur spontaneously in the air, leads to the formation of the aromatic quinoline structure. clockss.org The potent electron-withdrawing nature of the trifluoromethyl group is crucial, as it enhances the acidity of the amide proton and increases the electrophilicity of the adjacent sp2 carbon, thereby promoting the necessary cyclization that may not occur with other substituents like methyl or phenyl groups. clockss.org

Electron-Transfer-Enabled Concerted Nucleophilic Fluorination

A novel strategy for the C-H nucleophilic fluorination of azaarenes, including quinolines, has been developed that circumvents the formation of high-energy Meisenheimer intermediates. acs.orgnih.govnih.gov Traditional nucleophilic fluorination of electron-deficient azaarenes is challenging because the intermediate formed after fluoride attack (a Meisenheimer intermediate) tends to revert to the starting materials by eliminating the fluoride ion, rather than eliminating a hydride to form the desired product. acs.orgnih.govrwth-aachen.de The new approach utilizes an electron-transfer-enabled concerted nucleophilic aromatic substitution. acs.orgnih.gov This method represents a conceptually new pathway for azaarene C–H fluorination by coupling ion transfer with redox processes. acs.orgnih.gov

Selective C-H Fluorination of Quinolines

The direct C-H fluorination of the quinoline scaffold presents a significant challenge in achieving regioselectivity. nih.gov The electron-transfer-enabled concerted nucleophilic fluorination method has demonstrated the first successful nucleophilic oxidative fluorination of quinolines. acs.orgnih.gov When applied to unsubstituted quinoline, the reaction yields a mixture of products, with fluorination occurring at both the C4 and C2 positions in a 2:1 ratio, favoring the more electrophilic C4 site. acs.orgrwth-aachen.de

The regioselectivity of this reaction can be influenced by the electronic properties of substituents on the quinoline ring. For instance, a 3-acetylquinoline (B1336125) substrate resulted in a 4.5:1 ratio of C4 to C2 fluorinated products, indicating that the electron-withdrawing acetyl group enhances the reactivity at the C4 position. acs.orgrwth-aachen.de Density Functional Theory (DFT) calculations of protonated quinoline derivatives show that the C4 position has the largest contribution to the Lowest Unoccupied Molecular Orbital (LUMO), which is consistent with the observed site selectivity where the quinoline acts as the electrophile. acs.orgrwth-aachen.de Furthermore, the selectivity for the C4 position can be moderately increased by using Lewis acids instead of a protic acid, which is thought to coordinate to the quinoline nitrogen and sterically hinder attack at the C2 position. acs.orgrwth-aachen.de

Table 1: Regioselectivity in Nucleophilic Fluorination of Substituted Quinolines

| Substrate | Product Ratio (C4:C2) |

|---|---|

| Quinoline | 2:1 |

| 3-Acetylquinoline | 4.5:1 |

Data sourced from studies on electron-transfer-enabled concerted nucleophilic fluorination. acs.orgrwth-aachen.de

Chain Process with Asynchronous F⁻-e⁻-H⁺ Transfer

The mechanism of this novel fluorination proceeds through a chain process involving an asynchronous concerted F⁻-e⁻-H⁺ transfer. acs.orgnih.govnih.gov This process avoids the formation of the energetically unfavorable protonated Meisenheimer intermediate. nih.gov The reaction is initiated to generate a key reagent complex, TEDA²⁺•F⁻ (TEDA = Triethylenediamine). This complex facilitates a fluoride-coupled electron transfer to the protonated quinoline. acs.orgnih.gov

Derivatization and Analog Synthesis

The this compound core can be chemically modified to produce a variety of derivatives and analogs, expanding its chemical space and potential applications. Common derivatization strategies include oxidation of the quinoline nitrogen and reduction of the heterocyclic ring.

Oxidation to Quinoline N-oxides

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is a common strategy in the functionalization of N-heterocycles, as the N-oxide group can activate the ring for further reactions. researchgate.net The specific compound, this compound 1-oxide, is a known derivative. guidechem.com The N-oxidation of N-heterocyclic compounds is a significant reaction in organic chemistry, often yielding substrates with unique reactivity for synthesizing various valuable molecules. researchgate.net The presence of the N-oxide function can influence the regioselectivity of subsequent reactions, such as C-H functionalization. nih.gov

Table 2: Properties of this compound 1-oxide

| Property | Value |

|---|---|

| CAS Number | 25199-80-8 |

| Molecular Formula | C10H6F3NO |

| Molecular Weight | 213.16 g/mol |

| Topological Polar Surface Area | 25.5 Ų |

Data sourced from chemical databases. guidechem.com

Reduction to Tetrahydroquinoline Derivatives

The quinoline ring system can be reduced to yield 1,2,3,4-tetrahydroquinoline derivatives. Tetrahydroquinolines are prevalent structural motifs in many bioactive molecules and are valuable synthetic intermediates. dicp.ac.cn A primary method for this transformation is the partial reduction of the quinoline's pyridine ring. nih.gov This can be accomplished through various catalytic hydrogenation or transfer hydrogenation protocols. dicp.ac.cnorganic-chemistry.org

For example, boronic acid-catalyzed tandem reduction of quinolines to tetrahydroquinolines using a Hantzsch ester as the hydrogen source under mild conditions has been demonstrated. acs.org These reactions are often tolerant of a wide range of functional groups, suggesting their applicability to the reduction of this compound to the corresponding 3-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. nih.govacs.org

Synthesis of Carbohydrazide (B1668358) Derivatives

The synthesis of carbohydrazide derivatives of this compound serves as a crucial step towards the formation of other important heterocyclic systems, such as oxadiazoles. A key intermediate, 7-(trifluoromethyl)-4-hydroxyquinoline-3-carbohydrazide, can be synthesized from the corresponding ethyl ester.

The general synthetic route involves the reaction of an appropriately substituted aniline with diethyl malonate to form a quinoline-4-one-3-carboxylate ester. This ester is then treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695), under reflux conditions to yield the desired carbohydrazide. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group of the ester.

A specific example is the synthesis of 7-(trifluoromethyl)-4-hydroxyquinoline-3-carbohydrazide from ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in ethanol for several hours. The resulting carbohydrazide precipitates upon cooling and can be isolated by filtration. rsc.org

These carbohydrazide derivatives can be further reacted with various aldehydes and ketones to form the corresponding hydrazones. For example, treatment of 7-(trifluoromethyl)-4-hydroxyquinoline-3-carbohydrazide with substituted aromatic aldehydes in the presence of a catalytic amount of acid leads to the formation of N'-[(aryl)methylidene]-4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazides. rsc.org

Table 1: Synthesis of 7-(Trifluoromethyl)-4-hydroxyquinoline-3-carbohydrazone Derivatives

| Entry | Aldehyde Substituent (Ar) | Product | Yield (%) |

| 1 | 4-Chlorophenyl | N'-[(4-chlorophenyl)methylidene]-4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide | 85 |

| 2 | 4-Nitrophenyl | 4-Hydroxy-N'-[(4-nitrophenyl)methylidene]-7-(trifluoromethyl)quinoline-3-carbohydrazide | 88 |

| 3 | 4-Methoxyphenyl | 4-Hydroxy-N'-[(4-methoxyphenyl)methylidene]-7-(trifluoromethyl)quinoline-3-carbohydrazide | 90 |

| 4 | 2,4-Dichlorophenyl | N'-[(2,4-dichlorophenyl)methylidene]-4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide | 86 |

| 5 | 3,4,5-Trimethoxyphenyl | 4-Hydroxy-N'-[(3,4,5-trimethoxyphenyl)methylidene]-7-(trifluoromethyl)quinoline-3-carbohydrazide | 89 |

Data compiled from research on the synthesis of new trifluoromethyl quinoline-3-carbohydrazide (B3054276) derivatives. rsc.org

Formation of Oxadiazole Derivatives

The carbohydrazide derivatives of this compound are valuable precursors for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocycles with a wide range of biological activities. The formation of the oxadiazole ring is typically achieved through cyclodehydration of an N-acylhydrazide intermediate.

In a common synthetic pathway, a quinoline-3-carbohydrazide is first acylated with an aromatic acid chloride or anhydride (B1165640) to form a diacylhydrazine derivative. This intermediate is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.

Alternatively, the oxadiazole ring can be formed in a one-pot reaction. For instance, the reaction of 4-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline with various primary and secondary amines leads to the formation of N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives. The starting material for this reaction is synthesized from 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide, which is first converted to the corresponding 4-chloroquinoline (B167314) derivative using phosphorus oxychloride. This chloro-substituted quinoline is then reacted with benzoyl chloride to form an intermediate which is subsequently cyclized to the 1,3,4-oxadiazole (B1194373) using phosphorus oxychloride. rsc.org

Table 2: Synthesis of N-Alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine Derivatives

| Entry | Amine | Product | Yield (%) |

| 1 | Propylamine | N-Propyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine | 78 |

| 2 | Butylamine | N-Butyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine | 80 |

| 3 | Isopropylamine | N-Isopropyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine | 75 |

| 4 | Cyclohexylamine | N-Cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine | 82 |

| 5 | Morpholine | 4-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-yl]morpholine | 85 |

Data based on the synthesis of new trifluoromethyl quinoline 1,3,4-oxadiazoles. rsc.org

Synthesis of Sulfonyl Chloride Derivatives

Sulfonyl chloride derivatives of this compound are important intermediates for the synthesis of sulfonamides and sulfonate esters, which are prevalent in many biologically active compounds. A key derivative in this class is this compound-7-sulfonyl chloride. beilstein-journals.org

The synthesis of quinoline sulfonyl chlorides can be achieved through various methods, most commonly via the diazotization of an aminoquinoline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source. Another approach involves the direct chlorosulfonation of the quinoline ring, although this can sometimes lead to a mixture of isomers.

Preparation of Spiro[indoline-3,3′-quinoline] Derivatives

Spirocyclic compounds containing both indoline (B122111) and quinoline moieties are of significant interest due to their complex three-dimensional structures and potential biological activities. The synthesis of spiro[indoline-3,3′-quinoline] derivatives often involves multi-component reactions that efficiently construct the complex scaffold in a single step.

One such approach is the one-pot synthesis of 1',4'-dihydro-2'H-spiro[indoline-3,3'-quinoline] derivatives. myskinrecipes.com While the provided research does not explicitly use a pre-formed this compound as a starting material, the synthesis of novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives has been reported using a one-pot, three-component strategy involving isatin (B1672199) derivatives, arylamines, and dimethyl acetylenedicarboxylate. mdpi.com A key reactant in one of the synthesized spiro compounds is methyl-1'-(4-chloro-3-(trifluoromethyl)phenyl)-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrole]-3'-carboxylate, which incorporates a trifluoromethylphenyl group. This suggests the feasibility of incorporating a trifluoromethyl group into the spiro[indoline-quinoline] framework, although a direct synthesis starting from this compound is not detailed.

Synthesis of Alkynylated Quinoline Derivatives

The introduction of alkyne functionalities onto the quinoline ring opens up a wide range of possibilities for further derivatization through click chemistry and other alkyne-based transformations. The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of alkynylated quinolines.

This palladium-catalyzed reaction couples a halo-substituted quinoline with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. The synthesis of bis- and tris-alkynyl-2-trifluoromethylquinolines has been successfully demonstrated starting from the corresponding brominated 2-trifluoromethylquinolines. beilstein-journals.org

For example, the three-fold Sonogashira reaction of 3,4,8-tribromo-2-(trifluoromethyl)quinoline with various terminal alkynes affords the corresponding tris-alkynylated quinolines in good yields. The optimized reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₂Cl₂, a copper(I) salt like CuI, a base such as triethylamine, and a suitable solvent like THF, with the reaction being carried out at elevated temperatures. beilstein-journals.org

Table 3: Synthesis of Tris-alkynylated 2-(Trifluoromethyl)quinolines via Sonogashira Coupling

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 3,4,8-Tris(phenylethynyl)-2-(trifluoromethyl)quinoline | 72 |

| 2 | 1-Hexyne | 3,4,8-Tris(hex-1-yn-1-yl)-2-(trifluoromethyl)quinoline | 68 |

| 3 | 4-Ethynyltoluene | 3,4,8-Tris[(4-methylphenyl)ethynyl]-2-(trifluoromethyl)quinoline | 75 |

| 4 | (Trimethylsilyl)acetylene | 3,4,8-Tris[(trimethylsilyl)ethynyl]-2-(trifluoromethyl)quinoline | 70 |

| 5 | Propargyl alcohol | 3,3',3''-[2-(Trifluoromethyl)quinoline-3,4,8-triyl]tris(prop-2-yn-1-ol) | 64 |

Data derived from research on the synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. beilstein-journals.org

Biological and Medicinal Chemistry Research

Pharmacological Activities and Therapeutic Potential

Enzyme Inhibition

Derivatives of 3-(trifluoromethyl)quinoline have been investigated for their ability to inhibit various enzymes implicated in disease pathways. For instance, certain quinoline (B57606) derivatives have demonstrated inhibitory activity against key enzymes in carcinogenic pathways, such as the PI3K/AkT/mTOR and Ras/Raf/MEK signaling cascades. nih.gov A derivative of 4-chloro-3-(trifluoromethyl)aniline (B120176) showed modest Raf kinase inhibition. nih.gov Additionally, quinoline-based compounds have been found to inhibit enzymes that interact with DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov Some quinoline derivatives have also shown inhibitory effects on Pim-1 kinase, an enzyme involved in cell proliferation and survival.

Antimicrobial Activity

The quinoline core is present in numerous antimicrobial agents, and the addition of a trifluoromethyl group can enhance this activity. nih.gov Research has explored the efficacy of this compound derivatives against a range of microbial pathogens.

Derivatives of this compound have shown promise as antibacterial agents. Studies have reported the synthesis of various quinoline derivatives and their evaluation against both Gram-positive and Gram-negative bacteria. mdpi.comacs.orgnih.gov For example, certain 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(3-(trifluoromethyl)phenyl)quinolin-4-amine compounds have been synthesized and evaluated for their antibacterial properties. nih.gov While specific data for this compound is part of a broader class of compounds, the general findings indicate that the trifluoromethyl group can contribute positively to antibacterial potency.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 | mdpi.com |

| Quinoline benzodioxole derivative | E. coli | 3.125 | mdpi.com |

| Quinoline benzodioxole derivative | S. aureus | 3.125 | mdpi.com |

| Quinoline-3-carbonitrile derivative | E. coli | 4 | mdpi.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

The antifungal potential of quinoline derivatives has been an active area of research. mdpi.comacs.orgnih.gov Fluorinated quinoline analogs, including those with trifluoromethyl groups, have demonstrated good antifungal activity against various phytopathogenic fungi. mdpi.com For example, a series of new fluorinated quinoline analogs were tested at a concentration of 50 μg/mL and showed significant inhibition of fungal growth. mdpi.com One study highlighted a 2,8-bis(trifluoromethyl)-4-quinolinol derivative that exhibited potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively. acs.org

Table 2: Antifungal Activity of Selected Fluorinated Quinoline Analogs

| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference |

|---|---|---|---|

| 2b | S. sclerotiorum | >80 | mdpi.com |

| 2e | S. sclerotiorum | >80 | mdpi.com |

| 2f | S. sclerotiorum | >80 | mdpi.com |

| 2k | S. sclerotiorum | >80 | mdpi.com |

| 2n | S. sclerotiorum | >80 | mdpi.com |

| 2g | R. solani | 80.8 | mdpi.com |

Inhibition percentage represents the reduction in fungal growth at the specified concentration.

Several quinoline derivatives have been identified as potent agents against Mycobacterium tuberculosis. researchgate.netresearchgate.netsemanticscholar.orgacs.org The introduction of trifluoromethyl groups into the quinoline scaffold has been a strategy in the development of new antitubercular drugs. researchgate.netresearchgate.netsemanticscholar.org A number of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against the H37Rv strain of M. tuberculosis. researchgate.netsemanticscholar.org One of the most effective compounds from a series of 2,8-bis(trifluoromethyl)quinoline derivatives demonstrated a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. researchgate.netsemanticscholar.org Another study on quinoline-triazole conjugates found that a derivative exhibited an MIC of 12.5 μg/mL against M. tuberculosis and also inhibited the InhA enzyme, a key target in mycobacterial fatty acid synthesis. frontiersin.org

Table 3: Antitubercular Activity of Selected Trifluoromethyl-Quinoline Derivatives

| Compound | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,8-bis(trifluoromethyl)quinoline derivative 1 | M. tuberculosis H37Rv | 3.13 | researchgate.netsemanticscholar.org |

| Quinoline-triazole conjugate 5n | M. tuberculosis | 12.5 | frontiersin.org |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of Mycobacterium tuberculosis.

Antineoplastic/Anticancer Properties

The quinoline scaffold is a privileged structure in the design of anticancer agents. nih.govnih.govmdpi.com The incorporation of a trifluoromethyl group can enhance the antiproliferative activity of these compounds. nih.gov Derivatives of this compound have been evaluated for their cytotoxicity against various cancer cell lines. nih.gov For instance, a derivative of 4-chloro-3-(trifluoromethyl)aniline demonstrated more remarkable antiproliferative effects than the standard drug sorafenib, particularly against melanoma and breast cancer cell lines. nih.gov In another study, several 4-amino, 7-substituted-quinoline derivatives, including 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, were found to be two to three times more potent than doxorubicin. arabjchem.org Furthermore, a novel quinoline compound, designated 91b1, has shown strong anticancer effects both in vitro and in vivo, suppressing cell proliferation and modulating the cell cycle. mdpi.com

Table 4: Anticancer Activity of Selected Trifluoromethyl-Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamide (80) | MCF-7 (Breast) | 5.069 | nih.gov |

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (37) | MCF-7 (Breast) | More potent than doxorubicin | arabjchem.org |

| N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine (38) | MCF-7 (Breast) | More potent than doxorubicin | arabjchem.org |

| 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl) quinolin-3-amine (39) | MCF-7 (Breast) | More potent than doxorubicin | arabjchem.org |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimalarial Activity

The quinoline scaffold is the cornerstone of many antimalarial drugs, including quinine (B1679958) and chloroquine. mdpi.com The trifluoromethyl group has been incorporated into the quinoline structure to develop new antimalarial agents with improved efficacy, particularly against drug-resistant strains of Plasmodium falciparum. nih.govnih.gov

For instance, a series of 6-chloro-2-arylvinylquinolines containing a 3-trifluoromethyl group showed potent antiplasmodial activity against the Dd2 strain of P. falciparum. nih.gov Another study on 2,8-bis-(trifluoromethyl)quinoline derivatives, which are structurally simpler than mefloquine (B1676156), identified a compound that was three-fold more potent than chloroquine. nih.gov The combination of a trifluoromethyl group with other moieties, such as in mefloquine and 10-trifluoromethyl artemisinin (B1665778) hybrids, has been shown to improve metabolic stability and increase antimalarial activity. mdpi.com

The table below presents the antimalarial activity of selected trifluoromethyl-containing quinoline derivatives.

| Compound Class | P. falciparum Strain | Potency (EC50/IC50) | Reference |

| 6-Chloro-2-(arylvinyl)quinoline with 3-trifluoromethyl group | Dd2 | 103.6 ± 7.2 nM | nih.gov |

| 2,8-bis-(trifluoromethyl)quinoline derivative | W2 | 0.083 µM | nih.gov |

| Mefloquine and 10-trifluoromethyl artemisinin combination | W2 | Similar to parent compounds with improved stability | mdpi.com |

Antiviral Activity (e.g., HIV, SARS-CoV-2)

Derivatives of this compound have also demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govmalariaworld.orgnih.gov

Anti-HIV Activity: Research into quinoline-based compounds has identified derivatives with anti-HIV properties. nih.govresearchgate.net One study reported that a series of 2-aryl quinolines, some of which could potentially incorporate a trifluoromethyl group, were potent inhibitors of HIV transcription. researchgate.net Another study on quinoline–1,2,3-triazole–aniline (B41778) hybrids found several compounds with promising in vitro activity against wild-type HIV-1, with one derivative being nine-fold more active than the reference drug AZT. nih.gov The introduction of trifluoromethyl groups into nucleoside analogues has also been shown to significantly increase their anti-HIV activity. mdpi.com

Anti-SARS-CoV-2 Activity: In the context of the COVID-19 pandemic, several this compound derivatives have been investigated for their potential to inhibit SARS-CoV-2. A series of quinoline-triazole conjugates, including compounds with a 2-(trifluoromethyl)quinoline (B1226531) scaffold, showed high potency against SARS-CoV-2. nih.gov Another study on quinoline analogues demonstrated broad-spectrum anti-coronavirus activity. malariaworld.org More recently, a novel quinoline-based SARS-CoV-2 papain-like protease (PLpro) inhibitor, Jun13296, has shown potent antiviral and anti-inflammatory effects in vivo, offering a promising new therapeutic avenue. news-medical.netnih.gov

The antiviral activities of these compounds are summarized below.

| Compound Class | Virus | Mechanism of Action | Reference |

| 2-Aryl quinolines | HIV | Inhibition of HIV transcription | researchgate.net |

| Quinoline–1,2,3-triazole–aniline hybrids | HIV-1 | Not specified | nih.gov |

| 2-(Trifluoromethyl)quinoline-triazole conjugates | SARS-CoV-2 | Not specified | nih.gov |

| Quinoline PLpro inhibitor (Jun13296) | SARS-CoV-2 | Inhibition of papain-like protease | news-medical.netnih.gov |

Neurological Effects and Receptor Interactions (e.g., Serotonin (B10506) Receptors)

While the primary focus of research on this compound has been in oncology and infectious diseases, there is also evidence of their interaction with the central nervous system (CNS). The historical use of quinoline antimalarials has revealed a range of neurological side effects, and modern derivatives, including those with trifluoromethyl groups like mefloquine, are known to have CNS effects. nih.gov

Research has shown that some quinoline derivatives can interact with neurotransmitter systems, such as the serotonin system. nih.gov Serotonin (5-HT) is a crucial neurotransmitter involved in regulating mood, sleep, and various physiological processes. While direct studies on this compound's interaction with serotonin receptors are limited, the broader class of quinolines has been shown to affect serotonin signaling. For instance, the antimalarial drug quinine, a quinoline alkaloid, has been reported to inhibit the active uptake of serotonin. nih.gov

The neurological effects of some quinoline derivatives can be significant. Mefloquine, which contains two trifluoromethyl groups, is known to be associated with a risk of adverse neurological and psychiatric effects, which in some cases may be long-lasting. nih.gov These effects are thought to be part of a quinoline CNS toxidrome that can involve neuronal degeneration in specific brain regions, including the brainstem. nih.gov

KCa3.1 Channel Activation

The intermediate-conductance calcium-activated potassium channel, KCa3.1, is involved in regulating membrane potential and calcium signaling in various cell types and is considered a therapeutic target for several diseases. Research into activators of this channel has explored various chemical scaffolds.

While the direct activity of this compound on the KCa3.1 channel has not been documented in the reviewed literature, studies have identified other quinoline derivatives as selective activators. One such compound is SKA-346, which was synthesized and screened for its effects on KCa3.1 and a panel of other ion channels. escholarship.org SKA-346, which has a molecular formula of C₁₁H₉N₃S, was found to be a selective activator of the KCa3.1 channel. nih.gov It is important to note that SKA-346 is structurally distinct from this compound. Research on SKA-346 demonstrates the potential of the broader quinoline class of compounds to modulate this specific ion channel, providing a basis for future investigations that could potentially include trifluoromethyl-substituted analogues. escholarship.orgnih.gov

| Compound | Target | Activity | EC₅₀ | Reference |

|---|---|---|---|---|

| SKA-346 | KCa3.1 Channel | Selective Activator | 1.9 μM | escholarship.org |

Mechanism of Action Studies

The biological effects of this compound derivatives are underpinned by their interactions with various cellular components and their ability to disrupt critical biological processes.

Binding to Specific Receptors or Enzymes

Derivatives of this compound have been shown to bind to several types of enzymes, particularly those involved in cell signaling and proliferation.

Kinases: A primary class of targets for quinoline-based compounds are protein kinases. Derivatives containing the trifluoromethyl-quinoline scaffold have been investigated as inhibitors of several kinases. For instance, certain 2-anilinoquinoline derivatives with a trifluoromethyl group have been identified as potential inhibitors of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a target in cancer therapy. researchgate.net Other studies have explored trifluoromethyl-substituted quinolines as inhibitors of Raf kinases (C-RAF and B-RAF V600E) and the c-Met receptor kinase, which are crucial in carcinogenic pathways. nih.gov

Tubulin: The colchicine (B1669291) binding site on tubulin is another target. Some trifluoromethylquinoline derivatives have been designed to inhibit tubulin polymerization by binding to this site, thereby disrupting microtubule dynamics and impeding cell division. researchgate.net

Topoisomerases and DNA Gyrase: Quinoline derivatives can function as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription. derpharmachemica.com Molecular docking studies have shown that these compounds can interact with the active sites of enzymes like DNA gyrase and other topoisomerases. derpharmachemica.com

Reverse Transcriptase: In the context of antiviral research, quinoline derivatives have been designed and evaluated as inhibitors of HIV reverse transcriptase through molecular docking studies. nih.gov

| Target Class | Specific Target | Therapeutic Area | Reference |

|---|---|---|---|

| Kinase | SGK1 | Anticancer | researchgate.net |

| Kinase | c-Met, BRAF, C-RAF | Anticancer | nih.gov |

| Cytoskeletal Protein | Tubulin (Colchicine site) | Anticancer | researchgate.net |

| DNA-modifying Enzyme | Topoisomerase, DNA Gyrase | Antimicrobial, Anticancer | derpharmachemica.com |

| Viral Enzyme | HIV Reverse Transcriptase | Antiviral | nih.gov |

Alterations in Metabolic Pathways

The quinoline structure is chemically related to quinolinic acid, a metabolite in the kynurenine (B1673888) pathway, which is the primary metabolic route for tryptophan degradation. nih.govmdpi.com This pathway produces several neuroactive and immunomodulatory metabolites. mdpi.com While this structural similarity exists, direct experimental evidence from the reviewed literature specifically demonstrating that this compound alters the kynurenine pathway or other major metabolic pathways (such as glycolysis or lipid metabolism) is not available. Further metabolomic studies would be required to elucidate any such effects.

Inhibition of Biological Functions

Derivatives of this compound have been shown to inhibit a range of biological functions, primarily in the contexts of cancer and infectious diseases.

Inhibition of Cell Proliferation: A major focus of research has been the antiproliferative activity of these compounds against various human cancer cell lines. researchgate.netnih.gov By targeting kinases and tubulin, these derivatives can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis. researchgate.netnih.gov

Inhibition of Parasite Growth: The quinoline core is famous for its role in antimalarial drugs like chloroquine. slideshare.netyoutube.com The mechanism often involves inhibiting the detoxification of heme within the parasite, leading to the accumulation of toxic heme and parasite death. youtube.com Structure-activity relationship studies have explored various quinoline derivatives, including those with fluorine-containing groups, for their antiplasmodial activity. nih.govrsc.org

Inhibition of Viral Replication: The demonstrated binding of quinoline derivatives to viral enzymes like HIV reverse transcriptase suggests their potential to inhibit viral replication. nih.gov

Molecular Interactions with Biological Targets

The efficacy of this compound derivatives is determined by the specific molecular interactions they form within the binding sites of their biological targets.

Interactions with Kinases: Molecular docking and crystallography studies of quinoline-based kinase inhibitors have revealed key interactions. The nitrogen atom of the quinoline ring commonly forms a crucial hydrogen bond with an amino acid residue in the hinge region of the kinase active site (e.g., Met1160 in c-Met). nih.gov The fused aromatic ring system often engages in π-π stacking interactions with aromatic residues like tyrosine. nih.gov The trifluoromethyl group, being highly lipophilic, typically fits into hydrophobic pockets within the binding site, contributing to binding affinity and selectivity. nih.govmdpi.com

Interactions with DNA and Associated Enzymes: For compounds targeting DNA and topoisomerases, the planar quinoline ring can intercalate between DNA base pairs. Additionally, interactions with the enzyme's active site can occur through hydrogen bonding and pi-stacked interactions. derpharmachemica.comnih.gov

General Role of the -CF3 Group: The trifluoromethyl group significantly influences molecular interactions. Its strong electron-withdrawing nature can alter the electronic landscape of the entire quinoline scaffold. This can modulate non-covalent interactions, including hydrogen bonding and electrostatic forces, between the compound and its target protein, potentially leading to increased potency and a more selective binding profile. mdpi.com

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of this compound derivatives. These studies have identified several structural features that govern their efficacy and selectivity for various targets.

The Quinoline Core: The quinoline ring itself is considered essential for the antimalarial activity of 4-aminoquinolines and serves as a critical scaffold for kinase inhibitors. nih.govslideshare.net

The Trifluoromethyl Group: The presence and position of the -CF3 group are critical. This group generally increases lipophilicity, which can enhance cell membrane permeability and bioavailability. mdpi.com Its electron-withdrawing properties and ability to form specific interactions within hydrophobic pockets often lead to increased binding affinity and biological activity. mdpi.com In studies of anticancer agents, the -CF3 group on the quinoline ring has been a key feature of potent compounds. nih.gov

Substitution at Position 3: While substitution at the C-3 position with a simple methyl group can decrease antimalarial activity in 4-aminoquinolines, this position is a key point for modification in other contexts. slideshare.net For example, linking other chemical moieties at this position is a common strategy in developing kinase inhibitors and other agents.

Substitutions at Other Positions:

Position 4: For antimalarial activity, a substituted amino group at the C-4 position is a cornerstone of the SAR for drugs like chloroquine. The nature of the alkylamino side chain is critical for activity and overcoming resistance. youtube.comyoutube.com

Position 7: In the context of 4-aminoquinoline (B48711) antimalarials, an electron-withdrawing group at the C-7 position (e.g., chlorine in chloroquine) is essential for high potency. youtube.comyoutube.com

| Structural Feature | Observation | Associated Activity | Reference |

|---|---|---|---|

| Quinoline Ring | Essential scaffold for activity. | Antimalarial, Anticancer | slideshare.netyoutube.com |

| Trifluoromethyl (-CF3) Group | Increases lipophilicity and binding affinity. | Anticancer | mdpi.comnih.gov |

| C-4 Amino Side Chain | Essential for activity; chain length affects potency. | Antimalarial | youtube.comyoutube.com |

| C-7 Electron-Withdrawing Group | Essential for high potency (e.g., -Cl). | Antimalarial | youtube.comyoutube.com |

| Hybridization with other scaffolds | Modulates potency and target selectivity. | Anticancer, Antiviral | researchgate.netnih.govnih.gov |

Influence of Other Substituents on the Quinoline Ring

In the design of anticancer agents, the introduction of various functional groups onto the quinoline scaffold has been shown to greatly influence their potency. orientjchem.org For example, the addition of a benzenesulfonamide (B165840) moiety to trifluoromethylquinolines has been explored for its potential anticancer activity. orientjchem.org The electronic properties of these additional substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the quinoline ring system and thereby affect its interaction with biological targets.

Structure-activity relationship (SAR) studies on quinoxaline (B1680401) derivatives, which share a similar heterocyclic core with quinolines, have provided insights that can be extrapolated. For instance, in a series of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides, the presence of chloro, methyl, or methoxy (B1213986) groups on the quinoxaline ring was found to be crucial for their antiplasmodial activity. nih.gov

The following table provides examples of how different substituents on the quinoline ring, in conjunction with a trifluoromethyl group, influence biological activity.

| Core Scaffold | Additional Substituents | Target/Activity | Key Findings |

| Trifluoromethylquinoline | Benzenesulfonamide moiety | Anticancer | Investigated for potential anticancer properties orientjchem.org |

| 3-Trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide | Cl, CH3, OCH3 at R1 position | Antiplasmodial | Defined as a structural characteristic for activity nih.gov |

| Quinoline | Various functional groups | Anticancer | Introduction of various groups greatly influences anticancer activity orientjchem.org |

Development of Novel Therapeutic Agents and Probes

The unique physicochemical properties of the this compound scaffold have positioned it as a valuable platform for the development of novel therapeutic agents and advanced biological probes.

Drug Design and Optimization

The quinoline nucleus is a well-established scaffold in drug discovery, and the incorporation of a trifluoromethyl group is a common strategy to enhance a molecule's therapeutic potential. orientjchem.orgnih.gov The -CF3 group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins. mdpi.com

In the realm of anticancer drug design, quinoline derivatives are being optimized as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). nih.gov For instance, quinoline-3-carboxamide (B1254982) derivatives have been systematically modified to improve their EGFR inhibitory activity, with some compounds showing significant potency. nih.gov The design process often involves molecular modeling techniques to predict and rationalize the binding of these compounds to the EGFR kinase domain.

Furthermore, trifluoromethylquinoline derivatives have been investigated as tubulin polymerization inhibitors, a validated strategy in cancer therapy. researchgate.net By targeting the colchicine binding site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net

The table below highlights key examples of drug design and optimization efforts involving the trifluoromethylquinoline scaffold.

| Therapeutic Target | Compound Series | Optimization Strategy | Outcome |

| EGFR Kinase | Quinoline-3-carboxamides | Molecular modeling and synthesis of optimized analogs | Identification of potent EGFR inhibitors with IC50 values in the micromolar range nih.gov |

| Tubulin | Trifluoromethylquinoline derivatives | Targeting the colchicine binding site | Discovery of compounds that inhibit tubulin polymerization and induce apoptosis researchgate.net |

| Anticancer Agents | Quinoline-chalcone hybrids | Molecular hybridization | Development of derivatives with potent antiproliferative activity against various cancer cell lines |

Fluorescent Probes for Biological Imaging

Quinoline-based compounds are known for their fluorescent properties, making them attractive candidates for the development of probes for biological imaging. beilstein-journals.orgcrimsonpublishers.com The introduction of a trifluoromethyl group can modulate the photophysical properties of the quinoline fluorophore, such as its quantum yield and Stokes shift, which are critical for imaging applications. beilstein-journals.org

Researchers have synthesized various alkynylated 2-trifluoromethylquinolines and studied their photophysical properties. beilstein-journals.org These studies have shown that the substitution pattern on the quinoline scaffold allows for the fine-tuning of the optical properties, leading to compounds with high fluorescence quantum yields. beilstein-journals.org

Quinoline-based fluorescent probes have been designed for a variety of biological applications, including the detection of specific ions and molecules within cells. crimsonpublishers.com For example, a quinoline-based probe has been developed for the real-time monitoring of cysteine levels in glioma cells, which could aid in the early diagnosis of this type of brain tumor. nih.gov These probes often work through mechanisms such as intramolecular charge transfer (ICT) and can be designed for multiphoton fluorescence imaging, which offers deeper tissue penetration and lower phototoxicity. crimsonpublishers.com

The following table summarizes the development of fluorescent probes based on the trifluoromethylquinoline scaffold.

| Probe Type | Target Analyte/Application | Key Features |

| Alkynylated 2-trifluoromethylquinolines | General fluorescence studies | High fluorescence quantum yields, tunable optical properties beilstein-journals.org |

| Quinoline-based probe ZS-C1 | Cysteine in glioma cells | High selectivity, real-time monitoring nih.gov |

| Multiphoton fluorescent probes | Lipid droplets in living cells | Deeper tissue penetration, lower phototoxicity crimsonpublishers.com |

PET Neuroimaging Probes (e.g., for PDE5)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of specific PET radiotracers is crucial for visualizing and quantifying biological processes in vivo. The this compound scaffold has been utilized in the design of novel PET probes, particularly for neuroimaging applications.

One important target for neuroimaging is phosphodiesterase 5 (PDE5), an enzyme implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.gov Researchers have synthesized a series of fluorinated quinoline derivatives with the aim of developing a PET tracer for imaging PDE5 in the brain. nih.gov These efforts have led to the identification of compounds with high affinity and selectivity for PDE5. nih.govmdpi.com

The development process involves radiolabeling the quinoline-based compounds with fluorine-18, a positron-emitting isotope. mdpi.com While some of these radiotracers have shown promising in vitro properties, in vivo studies have revealed challenges such as the formation of brain-penetrant radiometabolites, which can interfere with the imaging signal. mdpi.com

The table below provides an overview of the development of trifluoromethylquinoline-based PET probes for neuroimaging.

| Target | Radiotracer Candidate | Key Findings |

| PDE5 | Fluoroethoxy-substituted quinoline derivatives | High affinity and selectivity for PDE5 in vitro nih.gov |

| PDE5 | [¹⁸F]ICF24027 | High inhibitory potency towards PDE5, but formation of brain-penetrable radiometabolites in vivo mdpi.com |

Computational and Theoretical Investigations

Quantum Chemical Studies

Detailed quantum chemical studies specifically focused on 3-(Trifluoromethyl)quinoline are not extensively available in the reviewed scientific literature. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the structural and electronic properties of molecules. Such studies on quinoline (B57606) and its substituted derivatives are common, but specific data for the 3-(Trifluoromethyl) isomer is sparse.

For context, a typical quantum chemical investigation of a molecule like this compound would involve the following analyses. It is important to note that the following subsections describe the methodologies and the type of results that would be obtained from such a study, rather than presenting specific data for this compound which could not be located in the searched literature.

DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, and thus the most stable structure. For a related compound, 2-chloroquinoline-3-carboxaldehyde, geometry optimization was performed using the B3LYP functional with a 6–311++G(d,p) basis set to achieve an enhanced geometrical structure nih.gov. This process would determine key structural parameters for this compound, such as bond lengths, bond angles, and dihedral angles. For the parent quinoline molecule, DFT calculations have been shown to produce geometric parameters that are in close agreement with experimental data arabjchem.orgresearchgate.net.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) (Note: The following data is for the parent quinoline molecule and is provided for illustrative purposes as specific data for this compound was not available.)

| Parameter | Calculated Value (Å or °) |

|---|---|

| C2-C3 Bond Length | 1.3781 |

| C3-C4 Bond Length | 1.4269 |

| C4-N7 Bond Angle | 121.5 |

| C8-C7-N7 Bond Angle | 118.2 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity scirp.orgscirp.org. A smaller energy gap suggests higher reactivity. For the parent quinoline molecule, the calculated HOMO-LUMO energy gap is approximately -4.83 eV scirp.orgscirp.org.

Table 2: Frontier Molecular Orbital Energies (Illustrative for Quinoline)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculated frequencies are valuable for assigning the vibrational modes of the molecule nih.gov. For instance, in the study of 2-chloroquinoline-3-carboxaldehyde, vibrational assignments were made with the aid of VEDA software, and the calculated frequencies were scaled to better match experimental data nih.gov. Theoretical calculations of NMR chemical shifts and UV-Vis electronic transitions are also standard components of such studies, providing further insight into the molecule's spectroscopic properties scirp.org.

Quantum chemical calculations can also be used to determine various thermodynamic properties of a molecule at a given temperature, such as enthalpy, entropy, and heat capacity scirp.org. Additionally, rotational constants can be calculated, which are useful in the analysis of microwave spectroscopy data scirp.org.

Density Functional Theory (DFT) Calculations

Molecular Docking and Dynamics Simulations

While specific quantum chemical data for this compound is scarce, its derivatives have been the subject of molecular docking and dynamics simulations to explore their potential as therapeutic agents.